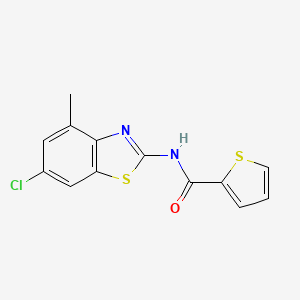

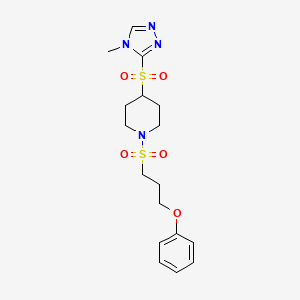

![molecular formula C20H14ClFN6O2 B2652399 3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione CAS No. 921856-01-1](/img/structure/B2652399.png)

3-(4-chlorophenyl)-9-(2-fluorobenzyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine ring system with a triazole ring fused to it. The chlorophenyl and fluorobenzyl groups would be attached to different positions on this ring system, and a methyl group would be attached to one of the nitrogen atoms in the triazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the chlorophenyl and fluorobenzyl groups, as well as the electron-donating nature of the methyl group. It could potentially undergo a variety of reactions, including nucleophilic substitution reactions at the chlorophenyl and fluorobenzyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chlorophenyl and fluorobenzyl groups could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

Compounds with structures similar to the specified chemical, particularly those within the 1,2,4-triazolo[4,3-a]pyrazine and triazolo[4,5-d]pyrimidine families, have been synthesized and evaluated for their anticonvulsant activities. These studies highlight the potential of such compounds in the treatment of seizures and their role as bioisosteres of the purine ring, contributing to the development of new anticonvulsant drugs with reduced side effects (Kelley et al., 1995; Kelley et al., 1995).

Antimicrobial Activity

The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives has shown promise in antimicrobial applications. These compounds have been tested for their efficacy against various microorganisms, contributing valuable insights into the development of new antimicrobial agents (El-Agrody et al., 2001).

Molecular Interaction Analysis

Research on derivatives of triazole compounds, including studies on their synthesis, characterization, and molecular interactions, provides fundamental insights into their potential applications in material science and biochemistry. Such studies delve into the nature of intermolecular interactions and their implications for the compound's properties and applications (Ahmed et al., 2020).

Anticancer Activity

Compounds within the triazolo and pyrimidine chemical families have been explored for their anticancer properties. The synthesis of these compounds and evaluation of their antiproliferative effects against various cancer cell lines contribute to the ongoing search for more effective and safer cancer treatments (Sucharitha et al., 2021).

Anti-Inflammatory and Analgesic Agents

The development of novel 1,2,4-triazole derivatives with potential anti-inflammatory and analgesic activities highlights the therapeutic applications of compounds related to the specified chemical. These studies are crucial for the discovery of new treatments for inflammation and pain (Farag et al., 2012).

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further studies to elucidate its synthesis, reactivity, and potential biological activity. It could also be interesting to explore the effects of modifying the chlorophenyl, fluorobenzyl, and methyl groups, to see how these changes influence the compound’s properties .

Propiedades

IUPAC Name |

8-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN6O2/c1-26-18-15(17(29)23-20(26)30)27(10-12-4-2-3-5-14(12)22)19-25-24-16(28(18)19)11-6-8-13(21)9-7-11/h2-9H,10H2,1H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYIOOVKVZXYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methylbenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2652318.png)

![(E)-2-(2-chlorophenyl)-N-[1-(2-methoxyethyl)pyrazol-4-yl]ethenesulfonamide](/img/structure/B2652319.png)

![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2652320.png)

![N-[2-(3-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2652321.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652331.png)

![7-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2652333.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)